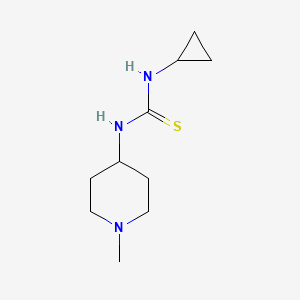
N-(3-chlorophenyl)-N'-(2-methoxyphenyl)thiourea
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(2-methoxyphenyl)thiourea, commonly known as CMTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMTU is a thiourea derivative, which is a class of organic compounds that have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-(3-chlorophenyl)-N'-(2-methoxyphenyl)thiourea and its derivatives have been synthesized and characterized, revealing their potential in forming transition metal complexes. These complexes show a broad spectrum of biological activities, such as analgesic, malaricidal, bactericidal, fungicidal, herbicidal, and insecticidal activities. The activity is further enhanced by complexing with certain transition metals (Shadab & Aslam, 2014).
Enzyme Inhibition and Mercury Sensing
- Thiourea derivatives, including N-(3-chlorophenyl)-N'-(2-methoxyphenyl)thiourea, have been found effective as enzyme inhibitors against acetylcholinesterase and butyrylcholinesterase. They also demonstrate potential as sensing probes for detecting toxic metal mercury using spectrofluorimetric techniques (Rahman et al., 2021).
Molecular Structure and Interaction Studies
- Investigations into the molecular structure and dimensions of N-(3-chlorophenyl)-N'-(2-methoxyphenyl)thiourea and related compounds reveal insights into their cis-trans configuration and interactions with other molecules. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Yusof & Yamin, 2004).
Potential in Drug Development
- Research on various N-substituted thioureas, including compounds structurally similar to N-(3-chlorophenyl)-N'-(2-methoxyphenyl)thiourea, contributes to the development of new drugs. These compounds have been evaluated for their cytotoxicity and potential in drug design, particularly in the context of histamine H3 receptor antagonists (Onderwater, Commandeur & Vermeulen, 2004).
Biological and Chemical Analysis
- Thiourea derivatives have undergone biological and chemical analyses to assess their properties and potential applications. Studies include characterizing their interaction with serum albumin and investigating their biological activities, such as DNA binding and antioxidant properties (Cui, Wang, Cui, & Li, 2006).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-18-13-8-3-2-7-12(13)17-14(19)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJXIKDBZWYIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-methoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)

![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)


![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)
